

# What are the properties of 4-Oxocyclohexane-1,1-dicarboxylic acid?

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## Compound of Interest

Compound Name: 4-Oxocyclohexane-1,1-dicarboxylic acid

Cat. No.: B1338851

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## Technical Guide: 4-Oxocyclohexane-1,1-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Oxocyclohexane-1,1-dicarboxylic acid**, a derivative of cyclohexanone, presents a unique scaffold for chemical synthesis and drug design. Its bifunctional nature, incorporating both a ketone and geminal dicarboxylic acids, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a variety of heterocyclic and spirocyclic compounds. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and a discussion of the potential, yet currently unexplored, biological significance of this compound.

### Chemical and Physical Properties

Quantitative data for **4-Oxocyclohexane-1,1-dicarboxylic acid** is limited. The following tables summarize available computed and supplier-provided data. Experimental validation of these properties is recommended.

Table 1: Identifiers and General Properties

Property	Value	Source
IUPAC Name	4-oxocyclohexane-1,1-dicarboxylic acid	PubChem[1]
CAS Number	58230-12-9	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> O <sub>5</sub>	PubChem[1]
Molecular Weight	186.16 g/mol	PubChem[1]
Canonical SMILES	<chem>C1CC(CCC1=O)(C(=O)O)C(=O)O</chem>	PubChem[1]
Purity	~95%	Commercial Supplier

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	-0.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	186.05282342 g/mol	PubChem[1]
Monoisotopic Mass	186.05282342 g/mol	PubChem[1]
Topological Polar Surface Area	91.7 Å <sup>2</sup>	PubChem[1]
Heavy Atom Count	13	PubChem[1]
Complexity	242	PubChem[1]
pKa (strongest acidic)	1.75 (Predicted)	Guidechem
Density	1.478 g/cm <sup>3</sup> (Predicted)	Guidechem

Table 3: Experimental Physical Properties

Property	Value
Melting Point	Not Available
Boiling Point	Not Available
Solubility	Not Available

## Synthesis

A specific, peer-reviewed experimental protocol for the synthesis of **4-Oxocyclohexane-1,1-dicarboxylic acid** is not readily available in the literature. However, a plausible and commonly employed two-step synthetic route can be proposed, starting from the commercially available diethyl 4-oxocyclohexane-1,1-dicarboxylate. This involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.

## Proposed Synthetic Workflow



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Caption: Proposed two-step synthesis of **4-Oxocyclohexane-1,1-dicarboxylic acid**.

## Experimental Protocols

Step 1: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

- Materials:
  - Diethyl 4-oxocyclohexane-1,1-dicarboxylate[2]
  - Hydrochloric acid (concentrated) or Sodium hydroxide solution
  - Distilled water
  - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Acid-Catalyzed Hydrolysis Protocol:
  - To a round-bottom flask equipped with a reflux condenser, add diethyl 4-oxocyclohexane-1,1-dicarboxylate and an excess of aqueous hydrochloric acid (e.g., 6 M).
  - Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - After completion, allow the reaction mixture to cool to room temperature.
  - If a precipitate forms, collect it by filtration. If not, extract the aqueous solution multiple times with a suitable organic solvent.
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude **4-Oxocyclohexane-1,1-dicarboxylic acid**.
- Base-Mediated Hydrolysis Protocol:
  - Dissolve diethyl 4-oxocyclohexane-1,1-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).
  - Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
  - Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

## Step 2: Purification

- The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure **4-Oxocyclohexane-1,1-dicarboxylic acid**.

## Spectroscopic Properties

No experimental spectroscopic data for **4-Oxocyclohexane-1,1-dicarboxylic acid** has been found. The following are predicted spectral characteristics based on the functional groups present in the molecule.

Table 4: Predicted Spectroscopic Data

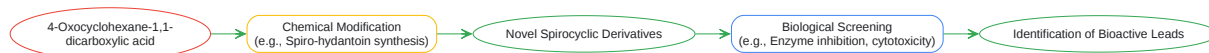
Technique	Predicted Features
$^1\text{H}$ NMR	- Broad singlet for the carboxylic acid protons ( $\delta > 10$ ppm).- Multiplets for the cyclohexyl protons ( $\delta$ 2.0-3.0 ppm).
$^{13}\text{C}$ NMR	- Signal for the ketone carbonyl carbon ( $\delta \sim 208$ ppm).- Signal for the carboxylic acid carbonyl carbons ( $\delta \sim 175$ ppm).- Signal for the spiro carbon (C1).- Signals for the other cyclohexyl carbons.
FT-IR ( $\text{cm}^{-1}$ )	- Broad O-H stretch from the carboxylic acids ( $\sim 3300$ - $2500$ $\text{cm}^{-1}$ ).- C=O stretch from the ketone ( $\sim 1715$ $\text{cm}^{-1}$ ).- C=O stretch from the carboxylic acids ( $\sim 1700$ $\text{cm}^{-1}$ ).- C-O stretch from the carboxylic acids.
Mass Spec.	- Molecular ion peak ( $\text{M}^+$ ).- Fragments corresponding to the loss of $\text{H}_2\text{O}$ , $\text{CO}$ , and $\text{CO}_2$ .

## Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity or the involvement of **4-Oxocyclohexane-1,1-dicarboxylic acid** in any specific signaling pathways. The toxicological properties of this compound have not been thoroughly investigated[3]. However, the cyclohexanone scaffold is present in numerous biologically active molecules, suggesting that derivatives of this compound could be of interest for drug discovery. For instance, various cyclohexanone derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities[4][5][6].

Given the presence of the gem-dicarboxylic acid moiety, this compound could be explored as a building block for the synthesis of spiro-hydantoins, a class of compounds with known biological activities.

## Logical Relationship for Potential Application



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Caption: A logical workflow for exploring the therapeutic potential of the title compound.

## Safety Information

According to available safety data sheets for related compounds, 4-Oxocyclohexanecarboxylic acid is considered hazardous[7][8]. It may cause skin and serious eye irritation[7]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this or any related chemical. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**4-Oxocyclohexane-1,1-dicarboxylic acid** is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has consolidated the limited available information on its properties and proposed a viable synthetic route. The lack of experimental data, particularly regarding its biological activity, highlights a significant opportunity for future research. The unique structural features of this molecule warrant investigation into its utility as a scaffold for the development of novel therapeutic agents. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound and its derivatives to unlock its full potential.

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